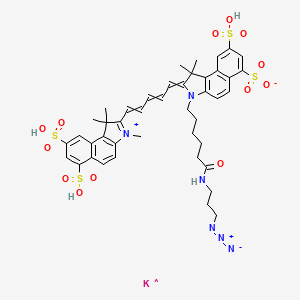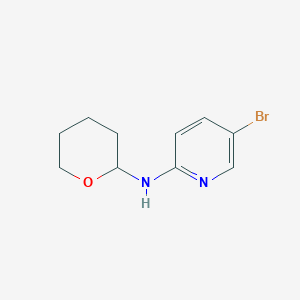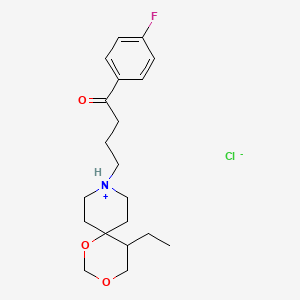
Tri(stearoyloxy)propoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(stearoyloxy)propoxysilane, also known as tristearic acid, trianhydride with propyl silicate, is a silane coupling agent. It is a compound that contains both organic functional and alkoxy groups in one molecule. This compound is used in various applications due to its ability to improve adhesion between inorganic and organic materials .
Métodos De Preparación
The synthesis of Tri(stearoyloxy)propoxysilane involves the reaction of stearic acid with propyl silicate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Tri(stearoyloxy)propoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Tri(stearoyloxy)propoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Medicine: It is used in drug delivery systems to enhance the stability and bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of Tri(stearoyloxy)propoxysilane involves the formation of covalent bonds between the silanol group and the inorganic surface. This interaction improves the adhesion between the inorganic and organic materials. The molecular targets and pathways involved in this process include the hydrolysis of the alkoxy group to form the silanol group, which then reacts with the inorganic surface .
Comparación Con Compuestos Similares
Tri(stearoyloxy)propoxysilane can be compared with other silane coupling agents such as:
Triethylsilane: This compound is used as a reducing agent and has different reactivity compared to this compound.
Triisopropylsilane: This compound is used as a scavenger in peptide synthesis and has different applications compared to this compound.
This compound is unique due to its ability to improve adhesion between inorganic and organic materials, making it valuable in various applications.
Propiedades
Número CAS |
70880-06-7 |
|---|---|
Fórmula molecular |
C57H112O7Si |
Peso molecular |
937.6 g/mol |
Nombre IUPAC |
[di(octadecanoyloxy)-propoxysilyl] octadecanoate |
InChI |
InChI=1S/C57H112O7Si/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55(58)62-65(61-54-8-4,63-56(59)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)64-57(60)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-54H2,1-4H3 |
Clave InChI |
NSKACRAMNAVEAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Si](OCCC)(OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)




![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)








